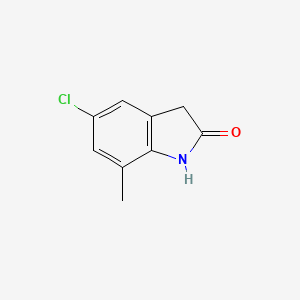

5-Chloro-7-methylindolin-2-one

Description

Historical Perspectives and Evolution of the Indolin-2-one Scaffold in Chemical Biology

The journey of the indolin-2-one scaffold traces back to the 19th century with the chemical manipulation of indigo, a natural dye. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole (B1671886). rjptonline.org This foundational work paved the way for future explorations into the chemical and biological properties of this class of compounds. Over the decades, the scaffold has been the subject of extensive research, leading to the discovery of its presence in various important biological molecules, including the essential amino acid tryptophan and the plant hormone auxin. rjptonline.org

A pivotal moment in the evolution of the indolin-2-one scaffold was the identification of its derivatives as potent inhibitors of protein kinases. scirp.org This discovery, emerging from dedicated screening efforts, propelled the scaffold into the forefront of drug discovery, particularly in the area of oncology. scirp.orgresearchgate.net The development of targeted anticancer therapies in recent years has further underscored the importance of this scaffold. nih.govnih.gov Researchers have continually modified the basic indolin-2-one structure, exploring substitutions at various positions to modulate biological activity and selectivity. researchgate.netnih.gov This iterative process of synthesis and biological evaluation has led to the identification of numerous lead compounds with potential therapeutic applications. nih.govnih.gov

Significance of the Indolin-2-one Nucleus as a Privileged Scaffold for Molecular Design

The indolin-2-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. rjptonline.orgresearchgate.netddtjournal.comnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the indolin-2-one structure allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. rjptonline.orgsci-hub.se This adaptability has made it a cornerstone in the design of inhibitors for a wide range of enzymes and receptors. ddtjournal.com

The significance of the indolin-2-one scaffold is prominently demonstrated by its role in the development of multi-kinase inhibitors. ekb.eg Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. scirp.org The ability of indolin-2-one derivatives to target multiple receptor tyrosine kinases (RTKs) has led to the development of successful anticancer drugs like Sunitinib (B231). scirp.orgresearchgate.netekb.eg The scaffold's capacity to serve as a template for generating diverse chemical libraries has been instrumental in the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netdovepress.com

Scope and Research Focus on Substituted Indolin-2-ones

The primary research focus on substituted indolin-2-ones lies in the exploration of their potential as therapeutic agents. A significant portion of this research is dedicated to the development of novel anticancer drugs. researchgate.netddtjournal.comsci-hub.se Scientists are actively investigating how different substitutions on the indolin-2-one ring affect the compound's potency and selectivity towards specific cancer-related targets, such as vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). nih.govsci-hub.se

Beyond oncology, research extends to other therapeutic areas. For instance, some indolin-2-one derivatives have been evaluated for their anti-inflammatory properties, with studies focusing on their ability to inhibit the production of pro-inflammatory cytokines. dovepress.commdpi.com There is also interest in their potential as neuroprotective agents for the treatment of neurodegenerative diseases. researchgate.net The synthesis of novel derivatives and their subsequent biological evaluation remains a very active area of academic and industrial research, with the goal of identifying new lead compounds for drug development. researchgate.netkoreascience.kr

Chemical Profile of 5-Chloro-7-methylindolin-2-one

The compound this compound is a specific derivative of the indolin-2-one scaffold. Its chemical properties and synthesis are central to its potential applications in research.

| Property | Value |

| IUPAC Name | 5-chloro-7-methyl-1,3-dihydroindol-2-one |

| Molecular Formula | C9H8ClNO |

| Molecular Weight | 181.62 g/mol |

| CAS Number | 245035-79-4 |

Data sourced from multiple chemical suppliers and databases.

A related compound, 5-chloro-7-methylindoline-2,3-dione (also known as 5-chloro-7-methylisatin), is a potential intermediate in the synthesis of agrochemicals. google.com It has a melting point of 283°C (decomposes). fishersci.comchemicalbook.in

Synthesis of this compound

The synthesis of substituted indolin-2-ones can be achieved through various chemical routes. One patented method describes a one-pot process for the manufacture of the related compound, 5-chloro-7-methylindoline-2,3-dione. This process starts from 2-hydroxyimino-N-(2-methylphenyl)acetamide and involves a tandem cyclization and in-situ chlorination with sulfur dioxide and chlorine gas in a mixture of sulfuric acid and acetic acid. google.com This method is noted for its high regioselectivity and yield. google.comchemicalbook.com

The general synthesis of indolin-2-one derivatives often involves the reaction of an appropriate aniline (B41778) derivative with a suitable reagent to form the heterocyclic ring system. Modifications to introduce substituents like the chloro and methyl groups on the aromatic ring are typically incorporated into the starting materials or introduced during the synthetic sequence.

Research Applications of this compound

While specific research applications for this compound are not extensively detailed in the public domain, its structural similarity to other biologically active indolin-2-one derivatives suggests its potential as a building block or intermediate in the synthesis of more complex molecules for various research purposes. For example, the related compound 5-chloro-7-methylindoline-2,3-dione is considered a potential intermediate in the manufacturing of the insecticide chlorantraniliprole. google.com

Derivatives of indolin-2-one are widely studied for their potential as:

Anticancer agents: By inhibiting various protein kinases involved in tumor growth and angiogenesis. scirp.orgresearchgate.netsci-hub.se

Anti-inflammatory agents: Through the modulation of inflammatory pathways. dovepress.commdpi.com

Antimicrobial and antiviral agents: As part of the broader investigation into the biological activities of this scaffold. researchgate.net

Given the established importance of the substituted indolin-2-one scaffold, this compound likely serves as a valuable compound for medicinal chemists and researchers exploring the structure-activity relationships of this important class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQFWPNJGLJEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 2 One Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the indolin-2-one scaffold have been the bedrock of indole (B1671886) chemistry for over a century. These approaches often involve condensation reactions, intramolecular cyclizations, and subsequent functionalization.

Historically, the synthesis of the foundational oxindole (B195798) structure was achieved by the reduction of isatin (B1672199) (indole-2,3-dione). scienceinfo.com Isatins themselves are often prepared via condensation reactions. While the direct synthesis of oxindoles from acyclic precursors via condensation is less common, the construction of related intermediates that can be converted to oxindoles is a key strategy.

A more direct and widely used classical approach to the indolin-2-one core is the intramolecular cyclization of suitably substituted precursors. A prominent example is the cyclization of α-chloroacetanilides. This method involves the formation of an amide from a substituted aniline (B41778) and chloroacetyl chloride, followed by an intramolecular Friedel-Crafts-type reaction to form the five-membered lactam ring. The reaction is typically promoted by a Lewis acid, such as aluminum chloride. organic-chemistry.org

Another classical approach, though more commonly associated with indoles, is the Fischer indole synthesis. scienceinfo.com While it primarily yields indoles, modifications and specific substrates can lead to oxindole structures. researchgate.net The Gassman synthesis provides another route, starting from anilines to generate oxindoles. nih.gov

Often, the most straightforward method to obtain a specifically substituted indolin-2-one, such as 5-Chloro-7-methylindolin-2-one, is through the direct functionalization of a simpler, pre-existing oxindole core. Electrophilic aromatic substitution reactions are common.

A direct synthesis of this compound has been reported, exemplifying this strategy. google.com The process starts with 7-methylindolin-2-one (B1334962), which is then subjected to chlorination.

Table 1: Synthesis of this compound via Direct Chlorination google.com

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 7-methylindolin-2-one | Sulfonyl chloride, Dichloromethane (B109758), 0-10°C, 8 hours | This compound |

This method highlights the efficiency of late-stage functionalization on the indolin-2-one skeleton. The reaction proceeds by dissolving 7-methylindolin-2-one in dichloromethane and then adding a solution of sulfuryl chloride in dichloromethane at a controlled temperature between 0-5°C. google.com The mixture is stirred for approximately 8 hours at 8-10°C to yield the desired product. google.com

Advanced and Green Chemistry Synthesis Protocols

In recent years, the development of more efficient, sustainable, and versatile synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced protocols for the synthesis of indolin-2-one derivatives, including metal-catalyzed cross-coupling reactions and electroorganic synthesis.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and oxindoles are no exception. acs.orgnih.gov Palladium-catalyzed reactions, in particular, have proven to be exceptionally powerful for constructing the indolin-2-one scaffold. acs.org

One of the most significant advanced methods is the intramolecular Mizoroki-Heck reaction. chim.it This reaction involves the palladium-catalyzed cyclization of substrates like N-(o-iodophenyl)acrylamides to form 3,3-disubstituted oxindoles. chim.it This approach is valued for its ability to create all-carbon quaternary centers with high control over stereochemistry. acs.org

Other metal-catalyzed approaches include domino reactions that can rapidly build molecular complexity. acs.orgnih.gov For instance, catalysts based on palladium, nickel, copper, and rhodium have been used to create a wide variety of oxindole structures through processes like C-H activation, migratory insertion, and anionic capture cascades. acs.orgnih.gov These methods offer high atom economy and functional group tolerance. rsc.org

Table 2: Examples of Metal-Catalyzed Oxindole Syntheses

| Method | Catalyst/Reagents | Precursor Type | Key Features |

| Intramolecular Heck Reaction | Pd(dba)₂, PPh₃, Base | Alkene-tethered carbamoyl (B1232498) chlorides | Forms 3,3-disubstituted oxindoles. acs.org |

| Amide α-Arylation | Pd(OAc)₂, PCy₃ or NHC ligand | α-Chloroacetanilides | Mild conditions, high yields. organic-chemistry.org |

| C-H Activation/Annulation | CuO, FeCl₃, etc. | Substituted anilides | Atom economical, solvent-free conditions possible. rsc.org |

| Reductive-Heck Reaction | Pd(OAc)₂, HCO₂Na | C2-substituted indoles | Dearomative cyclization to form spirooxindoles. rsc.org |

Electroorganic synthesis represents a green and powerful tool in modern chemistry, using electricity to drive chemical reactions, thereby reducing the need for conventional reagents. acs.org This approach has been applied to the synthesis of functionalized indolin-2-one derivatives.

One reported method involves the electrochemical oxidation of catechols or hydroquinones to generate reactive quinone species in situ. These intermediates then participate in a Michael addition reaction with oxindole, which acts as a nucleophile. acs.org This process allows for the one-pot synthesis of dihydroxyphenyl-substituted indolin-2-one derivatives in an undivided cell under ambient conditions, highlighting the environmentally friendly nature of electrosynthesis. acs.orgresearchgate.net While not a direct synthesis of the core scaffold, this method showcases an advanced strategy for the derivatization of indolin-2-ones.

Environmentally Benign "On-Water" and Solvent-Free Syntheses

In recent years, green chemistry principles have steered the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. "On-water" and solvent-free conditions have emerged as powerful strategies for synthesizing indolin-2-one derivatives, often leading to enhanced reaction rates, improved yields, and simplified purification procedures. sjp.ac.lkrsc.org

"On-water" reactions describe processes where insoluble reactants are stirred in water, often without the need for any catalyst. rsc.org This method leverages the unique properties of water, such as its high surface tension and hydrogen bonding network, to accelerate reactions at the organic-water interface. For instance, the Henry reaction between various isatins and nitromethane (B149229) has been successfully performed "on water" at room temperature under catalyst-free conditions to produce 3-hydroxy-3-nitromethylindolin-2-ones in excellent yields. rsc.org This approach is scalable and significantly reduces waste from toxic organic solvents. rsc.org Similarly, an organocatalytic cyanoarylmethylation of isatins with aryl acetonitriles has been developed "on water," showing a remarkable enhancement in both reaction rate and diastereoselectivity. acs.org Another notable "on-water" synthesis involves the nano Au/Pd-catalyzed oxidative homotrimerization of indole derivatives to yield C3–C3′ diaryl-oxindole scaffolds. rsc.org

Solvent-free synthesis represents another cornerstone of green chemistry, where reactions are conducted by grinding solid reactants together or by using microwave irradiation, eliminating the need for a solvent medium entirely. researchgate.netscirp.org These methods are highly efficient, reducing reaction times from hours to minutes. scirp.orgajgreenchem.com A simple and efficient solvent-free synthesis of 3-alkenyl oxindole derivatives has been achieved through a microwave-assisted Knoevenagel condensation of oxindoles and aromatic aldehydes. ajgreenchem.com In this method, silica (B1680970) functionalized with (3-aminopropyl) triethoxysilane (B36694) (APTES) serves as a reusable and eco-friendly solid reaction medium. ajgreenchem.com Grinding techniques have also been employed, for example, in the synthesis of 3,3-di(indolyl)indolin-2-one derivatives using a solid superacid catalyst under solvent-free conditions. scirp.org

Table 1: Examples of "On-Water" and Solvent-Free Syntheses of Indolin-2-one Derivatives This table is interactive. Users can sort and filter the data.

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Isatins, Nitromethane | On water, Room Temp, Catalyst-free | 3-Hydroxy-3-nitromethylindolin-2-ones | 85-99% | rsc.org |

| Vinylogous Henry Reaction | Isatin, 3,5-dimethyl-4-nitroisoxazole | On water, 50 °C, Catalyst-free | 3-Substituted-3-hydroxy isoxazole–oxindole hybrids | 82-99% | rsc.org |

| Knoevenagel Condensation | Oxindole, Aromatic Aldehydes | Solvent-free, Microwave, APTES-Silica | 3-Alkenyl oxindole derivatives | 72-88% | ajgreenchem.com |

| Friedel-Crafts Alkylation | Isatin, Indoles | Aqueous ethanol (B145695), Room Temp, Sulfamic Acid | 3,3-Bis(indol-3-yl)indolin-2-ones | 88-96% | acs.org |

| Cyanoarylmethylation | N-Protected isatins, Phenyl acetonitrile (B52724) | On water, Room Temp, DBU catalyst | 3-Hydroxy-3-cyanomethyl oxindoles | High | acs.org |

Multicomponent Reaction Expeditions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgfrontiersin.org This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. frontiersin.orgnih.gov The indolin-2-one scaffold, particularly in its spirocyclic form, has been a frequent target for MCR-based strategies. acs.orgtandfonline.comchemistryviews.org

A variety of spirooxindole derivatives have been synthesized through MCRs. For example, a three-component reaction of isatins, 5-aminopyrazole, and 1,3-dicarbonyl compounds, catalyzed by copper triflate in ethanol, provides an efficient route to structurally diverse spirooxindoles. tandfonline.com Another approach involves the microwave-assisted, catalyst- and solvent-free reaction of isatins, β-ketophosphonates, and primary amines to yield novel spirooxindole dihydropyridine (B1217469) bisphosphonates. chemistryviews.org

The reaction medium can also play a crucial role in directing the outcome of MCRs involving isatins. A reaction between isatin, 4-hydroxycoumarin, and an aminopyrazole under microwave irradiation yields different fused spirooxindoles depending on the solvent: acetonitrile promotes the formation of spirooxindoles fused with pyrazolo-tetrahydropyridinones, whereas acetic acid leads to tetracyclic coumarin-dihydropyridine-pyrazole moieties spiro-fused to the oxindole. rsc.org Lewis acid catalysis has also been employed in the three-component reaction of isatin with two equivalents of a 1,3-dicarbonyl compound to afford complex spirooxindole pyranochromenedione derivatives. nih.gov These examples highlight the power of MCRs to construct intricate molecular architectures in a single step, which is highly advantageous for medicinal chemistry and drug discovery. rsc.org

Table 2: Examples of Multicomponent Syntheses of Indolin-2-one Derivatives This table is interactive. Users can sort and filter the data.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Isatin, 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Cu(OTf)₂, Ethanol | Spirooxindole-pyrazoles | Good | tandfonline.com |

| Isatins, β-Ketophosphonates, Primary amines | Microwave, 120 °C, Solvent-free | Spirooxindole dihydropyridine bisphosphonates | Moderate to Good | chemistryviews.org |

| Isatin, 1,3-Cyclohexanedione, 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O, Microwave, 80 °C | Spirooxindole pyranochromenediones | 80% | nih.gov |

| Isatin, Malononitrile, 1,3-Dicarbonyl compound | Al₄(SO₄)₆·(H₂SO₄)·24H₂O, Water, 80 °C | Spirooxindoles | High | sjp.ac.lk |

| N-Methyl isatin, Malononitrile, Allenoate, Aniline | Et₃N, EtOH, Room Temp | Spiro-dihydropyridine oxindoles | 72% | acs.org |

Radical Chemistry Approaches in Indolin-2-one Synthesis

Radical chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indolin-2-ones. researchgate.net These approaches often involve the generation of a radical species that initiates an intramolecular cyclization cascade, providing access to the oxindole core under mild conditions. acs.orgresearchgate.net Recent advancements have focused on developing sustainable methods for radical generation, utilizing visible light photoredox catalysis or transition-metal-free systems. acs.orgrsc.org

One notable strategy is the photocatalytic decarboxylative radical cyclization. acs.org In this method, alkyl carboxylate salts are used as radical precursors, which, upon activation by an iron(III) chloride catalyst under visible light irradiation, undergo decarboxylation to generate an alkyl radical. acs.org This radical then adds to an N-arylacrylamide, followed by an intramolecular cyclization to furnish the 3-substituted oxindole product. acs.org This process is highly efficient, tolerates a wide range of functional groups, and operates at room temperature. acs.org

Transition-metal-free approaches have also been developed to avoid the cost and toxicity associated with metal catalysts. An efficient conversion of α-bromoanilides to 3,3-disubstituted oxindoles is promoted by a catalytic amount of 9,10-phenanthrenequinone and potassium carbonate. rsc.org Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) from a complex formed between the quinone and the base to the α-bromoanilide, generating a tertiary radical intermediate that subsequently cyclizes. rsc.org Furthermore, direct photoexcitation of N-arylacrylamides in the presence of alkanes and an aryl iodide can generate alkyl radicals via a hydrogen atom transfer (HAT) process, leading to the synthesis of diverse oxindoles without the need for an external metal or photocatalyst. acs.org

Table 3: Examples of Radical Chemistry Approaches to Indolin-2-one Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Reactants | Catalyst/Initiator | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Decarboxylative Radical Cyclization | N-Arylacrylamides, Carboxylate salts | FeCl₃ | Visible light, Room Temp | 3-Alkyl-substituted oxindoles | acs.org |

| Intramolecular Radical Cyclization | α-Bromoanilides | 9,10-Phenanthrenequinone, K₂CO₃ | Transition-metal-free | 3,3-Disubstituted oxindoles | rsc.org |

| Photoinduced HAT | N-Arylacrylamides, Alkanes, 4-Iodoanisole | None (Direct excitation) | Purple light (390 nm), 45-50 °C | Functionalized oxindoles | acs.org |

| Palladium-Catalyzed Alkylarylation | Acrylamides, Unactivated alkyl halides | Pd catalyst | - | 3,3-Disubstituted oxindoles | organic-chemistry.org |

| Metal-free Radical Coupling | Indolin-2-ones, tert-Butyl hydroperoxide | None | Air | Indoline-2,3-diones | researchgate.net |

Structure Activity Relationship Sar Studies of Substituted Indolin 2 Ones

Positional and Substituent Effects on Biological Activity

The strategic placement of different functional groups on the indolin-2-one ring system significantly influences the molecule's interaction with its target, thereby modulating its biological efficacy. Key positions for substitution include the aromatic ring (positions C-4, C-5, C-6, C-7), the heterocyclic ring nitrogen (N-1), and the C-3 position.

The introduction of halogen atoms, particularly chlorine, into the indolin-2-one scaffold is a common strategy to enhance biological activity. eurochlor.orgresearchgate.net Halogenation can influence a molecule's properties in several ways, including increasing its lipophilicity, which can improve cell membrane permeability. researchgate.net The electron-withdrawing nature of chlorine can also alter the electronic distribution within the molecule, potentially leading to stronger interactions with target proteins. researchgate.netresearchgate.net

In the context of indolin-2-one derivatives, the presence of a chlorine atom has been shown to be a significant modulator of activity. eurochlor.org For instance, in a study of 3-substituted-indolin-2-ones, replacing a fluorine atom at the C-5 position of the indolin-2-one ring with a chlorine atom resulted in a substantial increase in potency against the A549 non-small cell lung cancer cell line. nih.gov The IC50 value improved from 1.87 μM for the fluoro-substituted compound to 0.32 μM for the chloro-substituted analogue. nih.gov

Furthermore, chlorine substitution on other parts of the molecule, such as a pyrrole ring attached at the C-3 position, has been found to be crucial for reducing cardiotoxicity while maintaining or enhancing antitumor activities. nih.govnih.gov Research indicated that replacing a methyl group on the pyrrole ring of a sunitinib (B231) analogue with a chlorine atom markedly reduced cardiotoxicity. nih.gov This highlights that the strategic placement of chlorine is a key factor in optimizing both the efficacy and safety profile of these compounds.

| Compound ID | Substituent at C-5 | A549 Cancer Cell Line IC50 (μM) |

|---|---|---|

| 14h | -F | 1.87 |

| 14i | -Cl | 0.32 |

The introduction of alkyl groups, such as methyl substituents, also plays a role in the biological activity of indolin-2-ones. These groups can affect the molecule's steric profile and lipophilicity. In hydrodenitrogenation (HDN) studies of indole (B1671886) derivatives, the position of a methyl group was found to significantly influence the reaction pathways, indicating the steric and electronic impact of this substituent. researchgate.net

In SAR studies of inhibitors, the effect of a methyl group can be complex. For example, in the development of antitumor agents, replacing a methyl group on a C-3 attached pyrrole ring with a chlorine atom was explored to modulate activity and toxicity. nih.gov While this specific modification aimed to introduce the benefits of halogenation, it underscores the role of the methyl group as a key component of the initial pharmacophore. The presence of methyl groups on a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one structure is a common feature in many antitumor drugs, suggesting their importance for potent inhibition of RTKs. nih.gov

The C-3 position of the indolin-2-one scaffold is a critical site for modification, and substituents at this position are pivotal in determining the compound's inhibitory potency and selectivity. nih.govchim.it Indolin-2-one derivatives with heterocyclic methylene (B1212753) substituents attached to the C-3 position have been identified as potent inhibitors of RTKs, which are crucial mediators of angiogenesis in tumors. nih.gov

SAR studies have established clear patterns for C-3 substituents:

Five-Membered Heteroaryl Rings: Compounds featuring a 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one structure exhibit high specificity as inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor, Flk-1/KDR. nih.govacs.org

Substituted Benzylidene Groups: In contrast, 3-(substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring show high selectivity toward the Epidermal Growth Factor (EGF) and Her-2 RTKs. nih.govacs.org

Extended Side Chains: The presence of an extended side chain at the C-3 position can confer high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF RTKs. nih.govacs.org

For example, the introduction of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent on a pyrrole ring at the C-3 position was shown to notably enhance antitumor activities. nih.govnih.gov This demonstrates that modifications to the C-3 substituent can optimize interactions within the ATP binding pocket of the target kinase. nih.govacs.org

Substituents on the nitrogen atom (N-1) of the indolin-2-one ring can also significantly modulate biological activity. SAR studies of indole-based chalcone derivatives revealed that the presence of a hydrogen atom on the indole nitrogen plays a decisive role in antiproliferative activity. researchgate.net Generally, N-substituted indole analogues exhibited considerably reduced potency compared to their N-unsubstituted counterparts. researchgate.net This suggests that the N-H group may be involved in crucial hydrogen bonding interactions with the target receptor.

However, the impact of N-substitution can be context-dependent. In some series of compounds, N-substituents are introduced to modulate physicochemical properties like solubility or to explore additional binding interactions. nih.gov For instance, different N-substituents were introduced to a pyrrole-4′-formamide moiety attached at the C-3 position to adjust hydrophilicity and enhance biological activities. nih.gov Similarly, SAR studies on other heterocyclic scaffolds, such as phenylpyrazolones, have systematically explored N-substituents to improve potency and selectivity against various targets. frontiersin.org While direct N-substitution on the indolin-2-one core is often disfavored for antiproliferative activity, modification of nitrogen atoms on distal substituents remains a viable strategy for optimizing drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

The development of a robust QSAR model involves several critical steps, including dataset curation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. nih.govresearchgate.net For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com

In a study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors, CoMFA and CoMSIA models were developed. nih.govmdpi.com

Model Building: A training set of 25 inhibitors was used to construct the models. The CoMFA model yielded a cross-validated r² (q²) of 0.726 and a non-cross-validated r² of 0.972. The CoMSIA model produced a q² of 0.566 and an r² of 0.984. nih.gov

Model Validation: The high q² and r² values indicate that the models have good internal consistency and predictive ability. nih.govmdpi.com External validation is also a crucial step to assess the model's performance on new, untested compounds. nih.govresearchgate.net The goal is to create models with high statistical quality and strong external predictive power. nih.gov

Applicability Domain: A defined applicability domain is essential for any QSAR model to ensure that predictions are reliable and not extrapolated to compounds structurally different from the training set. nih.govresearchgate.net

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the SAR, highlighting regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. nih.govmdpi.com This information, often combined with molecular docking studies, offers valuable insights into the key structural requirements for potent inhibition and serves as a powerful guide for the rational design of new, more effective indolin-2-one-based therapeutic agents. nih.govmdpi.com

| Model | Cross-validated r² (q²) | Non-cross-validated r² |

|---|---|---|

| CoMFA | 0.726 | 0.972 |

| CoMSIA | 0.566 | 0.984 |

Analysis of Molecular Descriptors in QSAR Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. For the indolin-2-one class of compounds, QSAR studies have been instrumental in understanding the key molecular features that govern their inhibitory activities.

A QSAR study on a series of substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones as potent inhibitors of the non-receptor Src tyrosine kinase revealed that the biological activity is significantly correlated with the calculated hydrophobicity and molar refractivity of the molecule benthamdirect.com. This suggests that the activity of these compounds is controlled by both hydrophobic and steric properties benthamdirect.com.

In another QSAR study on 2-substituted indole melatonin receptor ligands, it was found that there is an optimal range of lipophilicity for the substituent at the C-2 position of the indole ring nih.gov. The study also indicated that planar, electron-withdrawing substituents contribute to the affinity by establishing additional interactions with the binding pocket nih.gov.

The following table provides an example of molecular descriptors that are often considered in QSAR studies of indolin-2-one derivatives and their general influence on activity, based on available literature for this class of compounds.

| Molecular Descriptor | General Influence on Biological Activity of Indolin-2-one Derivatives |

| LogP (Lipophilicity) | An optimal range of lipophilicity is often required for potent activity. |

| Molar Refractivity (MR) | Steric bulk and polarizability, as represented by MR, can influence binding affinity. |

| Topological Polar Surface Area (TPSA) | Lower TPSA is often associated with better cell permeability. |

| Hydrogen Bond Donors/Acceptors | The number and location of H-bond donors and acceptors are critical for specific interactions with target proteins. |

| Molecular Weight (MW) | Generally, lower molecular weight is preferred for better drug-like properties. |

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

Identification of Key Pharmacophoric Features for Biological Interactions

For the indolin-2-one scaffold, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets, particularly protein kinases. A typical pharmacophore model for an indolin-2-one-based kinase inhibitor includes:

A hydrogen bond acceptor: The carbonyl oxygen of the indolin-2-one core is a key hydrogen bond acceptor, often interacting with the hinge region of the kinase domain.

A hydrogen bond donor: The NH group of the indolin-2-one ring acts as a crucial hydrogen bond donor, also contributing to the binding at the ATP-binding site.

Aromatic/hydrophobic regions: The aromatic ring of the indolin-2-one and various substituents provide hydrophobic interactions with the target protein.

Additional hydrogen bond acceptors/donors and hydrophobic features from the substituents at the 3-position and on the core ring structure contribute to potency and selectivity.

A study on novel indolin-2-one derivatives as VEGFR-2 inhibitors identified four essential pharmacophoric features for their activity mdpi.com. The indolin-2-one nucleus itself is considered a promising heteroaromatic pharmacophore moiety that binds to the hinge region in the ATP active pocket of VEGFR-2 mdpi.com.

Application in Ligand-Based Drug Design

Pharmacophore models, once developed and validated, are invaluable tools in ligand-based drug design. They can be used to:

Virtually screen large compound libraries to identify novel molecules with the desired pharmacophoric features that are likely to be active.

Guide the design of new compounds with improved potency and selectivity by ensuring that the designed molecules fit the pharmacophore model.

Understand the structure-activity relationships of a series of compounds by mapping them onto the pharmacophore model.

For instance, a pharmacophore model was developed for a series of indeno[1,2-b]indole-type CK2 inhibitors and was subsequently used for database mining to identify novel scaffolds nih.gov. This approach successfully identified a natural compound, bikaverin, as an active inhibitor of human recombinant CK2 nih.gov.

The following table lists the common pharmacophoric features of indolin-2-one derivatives and their roles in biological interactions.

| Pharmacophoric Feature | Role in Biological Interaction |

| Hydrogen Bond Acceptor (C=O) | Forms a key hydrogen bond with the kinase hinge region. |

| Hydrogen Bond Donor (N-H) | Forms a key hydrogen bond with the kinase hinge region. |

| Aromatic Ring (Indole Core) | Engages in hydrophobic and pi-stacking interactions. |

| Substituents at C3-position | Provide additional interactions (hydrophobic, hydrogen bonding) to enhance potency and selectivity. |

| Substituents on the Indole Ring | Modulate electronic properties and can form additional interactions with the target. |

Mechanistic Investigations of Biological Target Engagement

Protein Kinase Inhibition Mechanisms

The indolin-2-one scaffold is a well-established pharmacophore for developing protein kinase inhibitors. researchgate.net Kinases are a large family of enzymes that facilitate the phosphorylation of proteins, a critical process in cellular signaling. acs.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets. researchgate.netnih.gov The 5-chloro-7-methylindolin-2-one moiety often serves as an anchor, positioning the molecule within the kinase's binding site to exert its inhibitory effects.

Derivatives of the indolin-2-one scaffold are prominent inhibitors of several receptor tyrosine kinases (RTKs), which are crucial for processes like cell growth, proliferation, and the formation of new blood vessels (angiogenesis). researchgate.netacs.org

VEGFR, PDGFR, and c-KIT: The this compound core is a component of Tivozanib, a potent and selective inhibitor of all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). fotivdahcp.comeuropa.eu By blocking the phosphorylation of these receptors, Tivozanib impedes angiogenesis and tumor growth. fotivdahcp.compatsnap.com Tivozanib also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β) and c-KIT, though it is significantly more selective for VEGFRs. europa.eunih.gov Other indolinone derivatives, such as SU6668 and SU5614 (a 5-chloro-indolinone derivative), also inhibit VEGFR, PDGFR, and c-KIT. researchgate.net

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov While many FLT3 inhibitors also affect other RTKs like VEGFR and c-KIT, efforts have been made to develop more selective inhibitors to minimize off-target effects. nih.govnih.gov The indolinone scaffold has been utilized in creating these inhibitors. For instance, the Aurora kinase inhibitor CCT137690 was also identified as a potent inhibitor of oncogenic FLT3. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another RTK targeted by indolinone-based compounds. Molecular docking studies on certain indolin-2-one linked 1,2,3-triazole derivatives have been performed against EGFR to explore their potential as anticancer agents. unibo.it

The inhibitory activity of Tivozanib, which contains the this compound scaffold, against various kinases is summarized below.

| Kinase Target | IC₅₀ (nM) | Description |

| VEGFR1 | 0.21 | Potent inhibition of Vascular Endothelial Growth Factor Receptor 1. |

| VEGFR2 | 0.16 | Potent inhibition of Vascular Endothelial Growth Factor Receptor 2. |

| VEGFR3 | 0.24 | Potent inhibition of Vascular Endothelial Growth Factor Receptor 3. |

| PDGFRβ | 1.4 | Inhibition of Platelet-Derived Growth Factor Receptor beta. |

| c-Kit | 1.6 | Inhibition of the proto-oncogene receptor tyrosine kinase c-Kit. |

| FLT3 | 7.5 | Inhibition of FMS-like tyrosine kinase 3. |

Data sourced from studies on Tivozanib, a molecule containing the this compound core.

Beyond RTKs, the indolin-2-one scaffold is integral to inhibitors of serine/threonine kinases, which regulate the cell cycle.

Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in tumors. oncotarget.com Several inhibitors targeting these kinases have been developed. oncotarget.comnih.gov For example, Aurora kinase-IN-2 is a potent inhibitor of both Aurora A (IC₅₀ = 90 nM) and Aurora B (IC₅₀ = 152 nM). medchemexpress.com The inhibitor CCT137690 also potently inhibits Aurora A, B, and C. nih.gov While not all documented Aurora kinase inhibitors explicitly contain the this compound structure, the broader oxindole (B195798) scaffold is a common feature in their design. nih.gov These inhibitors often work by blocking key events in mitosis, such as the phosphorylation of Histone H3, which can lead to cell cycle arrest. medchemexpress.comsigmaaldrich.com

PAK4: P21-activated kinase 4 (PAK4) is another serine/threonine kinase involved in cellular signaling pathways. Research into specific inhibition of PAK4 by this compound derivatives is less documented in publicly available literature compared to RTKs and Aurora kinases.

Most kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at its binding site in the enzyme's catalytic domain. oncotarget.commdpi.com

ATP-Competitive Inhibition: Indolinone-based inhibitors, including Tivozanib, typically act as ATP-competitive inhibitors. patsnap.com They are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation that activates downstream signaling pathways. acs.orgpatsnap.com Molecular docking simulations of various indolinone derivatives confirm their interaction with the ATP-binding site of kinases like VEGFR2 and AMPK. acs.orgnih.gov The indolinone core often forms critical hydrogen bonds with hinge region residues of the kinase, a common feature for this class of inhibitors.

Other Enzymatic and Receptor System Interactions

The biological activity of this compound derivatives is not limited to protein kinases. The versatile scaffold has been incorporated into molecules targeting other systems.

HIV-1 Enzymes: In the search for novel HIV-1 inhibitors, an indolinone-based scaffold was identified for dual allosteric inhibitors that target both the polymerase and RNase H functions of the viral reverse transcriptase. frontiersin.org Further optimization led to derivatives that also showed inhibitory activity against HIV-1 integrase, demonstrating a multi-target mechanism of action. frontiersin.org

Beta-Lactamase: Docking studies have been performed to evaluate 5-chloro-isatin derivatives as potential inhibitors of beta-lactamase from Staphylococcus aureus, suggesting a possible role in overcoming antibiotic resistance. iosrphr.org

G Protein-Coupled Receptors (GPCRs): Derivatives of the related diindolylmethane structure have been shown to act as potent agonists of GPR84, an orphan GPCR involved in the immune response. acs.org This indicates that indole-based structures can interact with GPCRs, a different class of receptors from kinases.

Molecular Level Interactions with Nucleic Acids and Proteins (e.g., DNA, BSA)

The interactions of small molecules with macromolecules like proteins and DNA are fundamental to their biological effects.

Interaction with DNA: Some indolinone derivatives have been designed to interact with specific DNA structures. Molecular docking studies of certain biphenyl-derived 5-substituted-indolin-2-ones were performed to analyze their preferred binding mode with DNA. primescholars.com Other research has focused on developing ligands that selectively bind to G-quadruplexes (G4), which are specialized DNA structures. Monohydrazone derivatives linked to an indolinone unit have been shown to bind to G4s, leading to DNA damage in cancer cells. acs.org

Interaction with Bovine Serum Albumin (BSA): Bovine Serum Albumin is a model protein often used to study the binding characteristics of new compounds. Spectroscopic studies are a common method to investigate the interaction between small molecules and BSA, which can provide insights into the compound's absorption and distribution properties. researchgate.net While specific studies focusing solely on this compound and BSA were not prominently found, research on related Schiff base-copper complexes has utilized fluorescence and UV-vis spectroscopy to confirm binding to BSA. researchgate.net

Cellular Pathway Modulation

By inhibiting specific kinases or interacting with other targets, this compound derivatives can modulate entire cellular signaling pathways.

Angiogenesis Pathway: The primary consequence of VEGFR inhibition by compounds like Tivozanib is the downstream modulation of the angiogenesis pathway. patsnap.comnih.gov By blocking VEGFR signaling, these inhibitors reduce endothelial cell proliferation and migration, decrease vascular permeability, and ultimately inhibit the formation of new blood vessels that tumors need to grow. fotivdahcp.compatsnap.com

Cell Cycle and Apoptosis Pathways: Inhibition of Aurora kinases by indolinone-based molecules directly impacts cell cycle progression. These inhibitors can cause defects in mitotic spindle assembly, leading to a G2/M phase arrest. nih.govmedchemexpress.com This cell cycle disruption can subsequently trigger apoptosis (programmed cell death). researchgate.net Similarly, some indolin-2-one derivatives induce caspase-dependent apoptosis by activating both intrinsic and extrinsic apoptotic pathways. unibo.it

STAT5, MAPK, and AKT Pathways: Mutant FLT3, a target for indolinone inhibitors, constitutively activates several downstream pathways, including STAT5, MAPK, and AKT, which promote cell proliferation and survival. nih.gov Inhibition of FLT3 blocks these signals, contributing to the anti-leukemic effects of the inhibitors. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., LPS-induced responses, TNF-α, IL-6, Akt, MAPK, NF-κB pathways)

There is no specific information available in the search results detailing the modulation of inflammatory signaling pathways by this compound. Research on related isatin (B1672199) and indolin-2-one derivatives suggests that this class of compounds can possess anti-inflammatory properties; however, these findings have not been specifically attributed to this compound. lupinepublishers.comimist.mamdpi.com Studies on other, different indolinone molecules have shown inhibition of inflammatory mediators and pathways such as COX-2, TNF-α, IL-6, and NF-κB, but this cannot be directly extrapolated to the title compound. nih.govnih.gov

Interference with Angiogenesis Pathways

No specific data was found regarding the interference of this compound with angiogenesis pathways. The indolin-2-one core structure is foundational to several well-known tyrosine kinase inhibitors that target angiogenesis, notably by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govacs.org However, studies detailing the specific inhibitory activity and mechanistic interference of this compound with VEGFR-2 or other angiogenic signaling cascades are not present in the available literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, which is critical in drug design and discovery. For compounds based on the 5-chloroisatin (B99725) or indolin-2-one core, docking studies help elucidate their potential as enzyme inhibitors or receptor modulators.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action for a potential drug molecule. Docking simulations for derivatives of the 5-chloroisatin scaffold have been performed against various protein targets to predict how they bind. For instance, derivatives have been docked into the active sites of enzymes like ribonucleoside diphosphate (B83284) reductase (RDR), which is crucial for cell proliferation. iucr.org These studies reveal the specific types of non-covalent interactions that stabilize the ligand within the protein's binding pocket.

The primary interactions governing the binding of such ligands are hydrogen bonds, hydrophobic interactions, and π-stacking. The carbonyl oxygen atoms and the N-H group of the indolinone ring are key sites for hydrogen bonding. The chlorine substituent can participate in halogen bonds, while the aromatic ring system is often involved in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His). biorxiv.orgcambridgemedchemconsulting.com The 7-methyl group on the target compound would be expected to contribute to hydrophobic interactions within the binding pocket.

A hypothetical docking of 5-Chloro-7-methylindolin-2-one would likely show the carbonyl oxygen forming hydrogen bonds with donor residues, the N-H group acting as a hydrogen bond donor, and the chlorinated benzene (B151609) ring fitting into a hydrophobic pocket, potentially forming π-stacking or halogen bond interactions.

Table 1: Typical Ligand-Protein Interactions for Isatin-Based Scaffolds

| Interaction Type | Ligand Moiety | Interacting Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Backbone N-H of Glycine, Serine |

| Hydrogen Bond | Amide Group (N-H) | Carbonyl O of Aspartic Acid, Glutamine |

| Hydrophobic Interaction | Benzene Ring, Methyl Group | Leucine, Valine, Alanine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Histidine |

Assessment of Binding Affinities and Stability

Binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. researchgate.net A more negative binding energy indicates a more stable ligand-protein complex and a higher predicted affinity. Molecular docking studies on various 5-chloroisatin derivatives have reported significant binding energies against different biological targets, suggesting they can act as potent inhibitors.

For example, docking studies of isatin-triazole hybrids against antibacterial and antifungal enzymes have shown binding energies ranging from -10.3 to -12.6 kcal/mol. researchgate.net Another study on bisthiosemicarbazone derivatives of 5-chloroisatin reported a binding energy of -10.3 kcal/mol against the PI3K signaling pathway, indicating strong inhibitory potential. researchgate.net These values suggest that the 5-chloroisatin scaffold forms highly stable complexes with protein targets. The stability of these interactions is crucial for the compound's potential therapeutic effect.

Table 2: Examples of Predicted Binding Affinities for Substituted 5-Chloroisatin Derivatives

| Compound Derivative | Target Protein/Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Isatin-Triazole Hybrid | E. coli enzyme (1KZN) | -10.3 |

| Isatin-Triazole Hybrid | C. albicans enzyme (5TZ1) | -12.6 |

| 4-nitro substituted bisthiosemicarbazone | PI3K | -10.3 |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) provide a detailed understanding of a molecule's electronic structure, which is intrinsically linked to its chemical behavior.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to determine optimized molecular geometries and various molecular properties. crimsonpublishers.com For derivatives of 5-chloroisatin, calculations are often performed using the B3LYP functional with a basis set like 6-31G(d,p) or higher. crimsonpublishers.comlupinepublishers.com

These calculations provide the optimized structure of the molecule, corresponding to its lowest energy conformation. From this optimized geometry, other electronic parameters can be derived, such as the distribution of electron density, dipole moment, and the energies of molecular orbitals. This information is vital for understanding the molecule's stability, polarity, and how it will interact with other molecules. internationaljournalssrg.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. researchgate.net

A small energy gap suggests that a molecule is more polarizable and requires less energy for electronic excitation, making it chemically more reactive. crimsonpublishers.com This is often referred to as a "soft" molecule. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity (a "hard" molecule). scielo.org.za In studies of 5-chloroisatin derivatives, the HOMO is typically localized over the benzene ring, while the LUMO is distributed across the isatin (B1672199) ring, indicating that charge transfer occurs within the molecule. crimsonpublishers.comscielo.org.za The calculated energy gap for a derivative like 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione was found to be 3.5146 eV, indicating it is a "soft" molecule with higher reactivity. crimsonpublishers.com

Table 3: Frontier Molecular Orbital Energies for a 5-Chloroisatin Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | -6.7423 | -3.2277 | 3.5146 |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | -6.2154 | -2.4312 | 3.7842 |

(Data based on DFT/B3LYP/6-31G(d,p) calculations for related derivatives) crimsonpublishers.comlupinepublishers.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface to predict how a molecule will interact with other chemical species. MEP maps are color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.netcrimsonpublishers.com

For 5-chloroisatin derivatives, MEP maps consistently show that the most negative potential (red regions) is concentrated around the carbonyl oxygen atoms of the indolin-2-one ring. crimsonpublishers.comlupinepublishers.com This makes them the primary sites for electrophilic attack and hydrogen bond acceptance. The region around the N-H proton and the aromatic protons typically shows a positive potential (blue regions), identifying them as sites for nucleophilic attack or hydrogen bond donation. crimsonpublishers.com The MEP map is therefore an invaluable tool for predicting the reactive behavior and intermolecular interaction sites of the molecule. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and its contribution to molecular stability. uni-muenchen.dematerialsciencejournal.org This analysis transforms the complex, many-electron wavefunction of a molecule into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonds. wisc.eduuba.ar The interactions between filled (donor) and vacant (acceptor) orbitals reveal hyperconjugative interactions that stabilize the molecule. materialsciencejournal.org The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. materialsciencejournal.orgwisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization. materialsciencejournal.org

Table 1: Key Donor-Acceptor Interactions from NBO Analysis (Hypothetical for this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | High | Resonance Stabilization |

| LP (2) O | σ* (N-C) | Moderate | Hyperconjugation |

| π (C=C) | π* (Aromatic Ring) | High | π-Delocalization |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of molecules over time, providing critical insights into their flexibility, stability, and interactions with other molecules, such as biological receptors. nih.govresearchgate.net

Conformational Flexibility and Stability of Ligand-Receptor Complexes

MD simulations are instrumental in assessing the stability of a ligand when bound to a receptor. researchgate.net By simulating the complex in a dynamic environment, researchers can observe changes in the ligand's conformation and its interactions with the protein's binding site. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position is a key metric; a stable RMSD over the simulation time suggests a stable binding mode. researchgate.net For a compound like this compound, understanding its conformational flexibility within a target binding pocket is crucial for predicting its potential as a therapeutic agent. The simulation can reveal which parts of the molecule are rigid and which have more freedom of movement, information that can guide further drug design efforts.

Dynamic Behavior of Interactions over Time

Table 2: Representative Data from a Hypothetical MD Simulation of a this compound-Receptor Complex

| Simulation Metric | Value/Observation | Implication |

| Ligand RMSD | < 2 Å (stable over 100 ns) | Stable binding pose |

| Protein RMSF | Low in binding site residues | Key interacting residues are stable |

| Hydrogen Bond Occupancy | > 80% for N-H...O=C | Persistent and strong hydrogen bond |

| van der Waals Energy | Favorable and consistent | Stable hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the types of insights gained from MD simulations, as specific simulation results for this compound were not found.

Virtual Screening and Database Mining Techniques

Virtual screening and database mining are essential computational strategies in modern drug discovery for identifying novel compounds with desired biological activity. nih.govvjs.ac.vnjddtonline.info These techniques allow for the rapid in silico screening of large chemical libraries to find molecules that are likely to bind to a specific biological target. nih.gov

For a scaffold like this compound, virtual screening can be employed in several ways. In structure-based virtual screening (SBVS), the three-dimensional structure of the target protein is used to dock and score compounds from a database. vjs.ac.vn This approach identifies molecules that have a high predicted binding affinity and a favorable binding mode. Ligand-based virtual screening (LBVS), on the other hand, uses the structure of a known active compound to find other molecules with similar properties, often employing pharmacophore models that define the essential features for activity. nih.govmdpi.com

Database mining can be used to search chemical databases for compounds containing the this compound core structure or related analogs. This can help in identifying commercially available compounds for testing or in building a focused library for further screening. The combination of these computational approaches significantly accelerates the process of lead discovery and optimization. sci-hub.box

Table 3: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Technique | Purpose | Outcome |

| 1 | Database Preparation | Collect and filter compound libraries | A diverse set of molecules for screening |

| 2 | Pharmacophore Modeling | Define key features based on known actives | A 3D query for searching databases |

| 3 | Virtual Screening | Screen databases with the pharmacophore | A list of initial "hit" compounds |

| 4 | Molecular Docking | Predict binding modes and affinities of hits | Prioritized list of potential binders |

| 5 | ADMET Prediction | Assess drug-like properties | Selection of candidates for synthesis and testing |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy would be used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-Chloro-7-methylindolin-2-one, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the indolinone ring, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) would provide critical information for assigning these signals to specific protons in the molecule.

Interactive Data Table: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | Data not available | CH₃ |

| Data not available | Data not available | Data not available | Data not available | NH |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the characterization of the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon.

Interactive Data Table: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-C |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-CH₃ |

| Data not available | CH₂ |

| Data not available | CH₃ |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Time-of-Flight (ESI-TOF-MS)

ESI-TOF-MS is a soft ionization technique that would be used to determine the accurate mass of the molecular ion of this compound, typically observed as the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the compound with high confidence. This data would confirm the molecular formula as C₉H₈ClNO.

Interactive Data Table: Hypothetical HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 182.0316 | Data not available |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation. For this compound, the analysis of its IR spectrum would be expected to reveal several key absorption bands corresponding to its distinct structural features.

The primary functional groups to be identified are the secondary amide (lactam), the aromatic ring, the alkyl group (methyl), and the carbon-chlorine bond. The N-H stretching vibration of the lactam is anticipated to appear as a moderate to strong band in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) group of the five-membered lactam ring is one of the most prominent features and is expected to produce a strong, sharp absorption band around 1710-1680 cm⁻¹.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found just below this value, in the 2975-2850 cm⁻¹ range. The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which give rise to moderate to weak bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the lactam is expected in the 1300-1200 cm⁻¹ range. Lastly, the C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Lactam N-H | Stretching | 3200 - 3100 | Medium - Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium - Weak |

| Methyl C-H | Stretching | 2975 - 2850 | Medium - Weak |

| Lactam C=O | Stretching | 1710 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium - Weak |

| Lactam C-N | Stretching | 1300 - 1200 | Medium |

| Aryl C-Cl | Stretching | 800 - 600 | Medium - Strong |

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, greater sensitivity (signal-to-noise ratio), and faster data acquisition. mdpi.com The principles of functional group identification remain the same as in conventional IR spectroscopy. An FT-IR analysis of this compound would provide a more detailed and precise spectrum. This enhanced quality allows for the observation of subtle spectral features and weaker absorption bands that might be missed in a standard IR spectrum, leading to a more confident and complete structural assignment based on the vibrational modes outlined in Table 1.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study molecules containing chromophores—structural units that absorb light in the UV or visible range. The indolin-2-one core of this compound, which contains a benzene (B151609) ring fused to a lactam, constitutes a significant chromophore. mdpi.com

The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. For this compound, the primary electronic transitions expected are π → π transitions associated with the aromatic system and the carbonyl group. The conjugated system of the benzene ring and the lactam's C=O and nitrogen lone pair would result in characteristic absorption maxima (λmax). It is anticipated that the primary absorption bands would appear in the 200-400 nm range. Substituents on the benzene ring, such as the chloro and methyl groups, can cause slight shifts in the λmax (bathochromic or hypsochromic shifts) and changes in molar absorptivity compared to the parent indolin-2-one molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition | Anticipated λmax Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π | ~200 - 220 and ~250 - 280 |

| Conjugated Lactam System | π → π and n → π* | ~240 - 300 |

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. harvard.edu This phenomenon is only observed in chiral molecules—those that are non-superimposable on their mirror images. harvard.edu

The structure of this compound is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it would not produce a CD spectrum and is considered "CD silent." A CD signal could only be induced if the molecule were placed in a chiral environment, derivatized with a chiral auxiliary, or if it formed a complex with another chiral molecule. jascoinc.com In its isolated state, CD spectroscopy would not provide structural information but would confirm the absence of inherent chirality.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique requires a single, high-quality crystal of the material. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. mdpi.com Analysis of this diffraction pattern allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined.

An XRD analysis of this compound would provide unambiguous data on its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the solid state, identifying intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and van der Waals forces. Key parameters obtained from XRD include the crystal system, space group, and unit cell dimensions. While experimental data is not available, a successful crystallographic study would yield the parameters necessary for a complete structural description.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Molecular Structure | Precise 3D atomic coordinates, bond lengths, and bond angles. |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, and other non-covalent forces. |

Elemental Analysis (CHN) for Compositional VerificationWhile the theoretical elemental composition can be calculated from its molecular formula (C₉H₈ClNO), no experimental results from CHN (Carbon, Hydrogen, Nitrogen) elemental analysis have been published. This analysis is crucial for verifying the empirical formula of a synthesized batch of the compound, and such verification data is not available in the searched literature.

Due to the absence of the specific, experimentally-determined data required for each section of the user's outline, generating a scientifically accurate and informative article solely on "this compound" is not feasible at this time.

Future Directions and Emerging Research Avenues for Indolin 2 One Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indolin-2-one derivatives is continually evolving, with a strong emphasis on developing novel and sustainable methods. sjp.ac.lktandfonline.com Green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact and enhance efficiency. sjp.ac.lktandfonline.combohrium.com

Recent advancements include the use of eco-friendly solvents like water and ethanol-water mixtures, which not only reduce hazardous waste but can also improve reaction rates and yields. sjp.ac.lkbohrium.com For instance, a green protocol for synthesizing 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives utilizes an aqueous ethanol (B145695) solvent system at room temperature, offering benefits such as short reaction times and excellent product yields. tandfonline.combohrium.com Another sustainable approach involves the electro-organic synthesis of dihydroxyphenyl-indolin-2-one derivatives. acs.orgacs.org This method employs an environmentally friendly, reagentless process under ambient conditions, where electrochemically generated benzoquinones react with oxindole (B195798) in an undivided cell. acs.orgacs.org

Modern synthetic strategies are also focusing on creating diverse libraries of indolin-2-one derivatives for biological screening. researchgate.netnih.govresearchgate.net These methods often involve multicomponent reactions and tandem processes that allow for the rapid assembly of complex molecules from simple starting materials. sjp.ac.lkbeilstein-journals.org For example, a divergent Prins cyclization strategy has been developed to form indole-fused seven-membered cyclic ethers and indoline-fused five-membered tetrahydrofurans. unm.edu

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in the rational design of indolin-2-one-based therapeutic agents. mdpi.comfrontiersin.orgnih.gov These in silico methods accelerate the drug discovery process, reduce costs, and provide deep insights into the molecular interactions that govern biological activity. mdpi.comfrontiersin.orgnih.gov

Molecular docking is a widely used technique to predict the binding modes and affinities of indolin-2-one derivatives to their biological targets. researchgate.netingentaconnect.comnih.gov For instance, docking studies have been instrumental in understanding the interactions between indolin-2-one derivatives and various protein kinases, such as Aurora B kinase and Src tyrosine kinase. researchgate.netingentaconnect.comnih.gov These studies have identified key amino acid residues responsible for binding and have guided the design of more potent and selective inhibitors. researchgate.netingentaconnect.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to indolin-2-one derivatives to develop predictive models for their inhibitory activity against targets like Tropomyosin receptor kinases (TRKs). researchgate.net These models help in designing new molecules with enhanced biological activity and favorable pharmacokinetic properties. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding interactions over time. researchgate.net MD simulations have been used to evaluate the stability of complexes between indolin-2-one derivatives and their target proteins, confirming the binding modes predicted by docking studies. researchgate.net

Other computational methods, such as pharmacophore modeling and virtual screening, are also employed to identify novel indolin-2-one derivatives with desired biological activities. mdpi.comfrontiersin.orgnih.gov Pharmacophore models define the essential structural features required for biological activity and can be used to search large chemical databases for new hit compounds. frontiersin.org

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While indolin-2-one derivatives are well-known for their kinase inhibitory activity, ongoing research is focused on identifying novel biological targets and elucidating new mechanistic pathways. nih.govacs.org This exploration opens up new therapeutic avenues for this versatile scaffold.